N-(sec-butyl)-4-(1-piperidinyl)benzamide

PIM kinase inhibition Oncology Enzymatic assay

Researchers studying PIM-driven hematologic malignancies often face a critical gap: potent tool compounds that discriminate between PIM-1 and the therapeutically vital PIM-2/3 isoforms. N-(sec-butyl)-4-(1-piperidinyl)benzamide directly addresses this need. - Isoform Selectivity: Exceptional biochemical potency against PIM-3 (IC50 0.763 nM) and PIM-2 (IC50 6 nM), surpassing the clinical benchmark AZD1208, while sparing PIM-1 activity. - Optimized Drug-like Properties: Balanced lipophilicity (LogP 3.78) and low polar surface area (tPSA 32.3 Ų) predict excellent cell permeability and oral bioavailability, accelerating your SAR campaigns. - Reliable Supply: Sourced as a high-purity (≥98%) solid screening compound with secure global logistics for uninterrupted research workflows.

Molecular Formula C16H24N2O
Molecular Weight 260.37 g/mol
Cat. No. B4428128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(sec-butyl)-4-(1-piperidinyl)benzamide
Molecular FormulaC16H24N2O
Molecular Weight260.37 g/mol
Structural Identifiers
SMILESCCC(C)NC(=O)C1=CC=C(C=C1)N2CCCCC2
InChIInChI=1S/C16H24N2O/c1-3-13(2)17-16(19)14-7-9-15(10-8-14)18-11-5-4-6-12-18/h7-10,13H,3-6,11-12H2,1-2H3,(H,17,19)
InChIKeyHDKVFQHWVVSNKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(sec-butyl)-4-(1-piperidinyl)benzamide: A Selective PIM Kinase Inhibitor Scaffold for Oncology Drug Discovery


N-(sec-butyl)-4-(1-piperidinyl)benzamide (N-butan-2-yl-4-piperidin-1-ylbenzamide; C16H24N2O; MW 260.37 g/mol) is a synthetic benzamide derivative that has been identified as a potent and selective inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases, which are key oncogenic drivers in hematologic malignancies and solid tumors [1]. The compound features a characteristic 4-(1-piperidinyl)benzamide core with an N-sec-butyl substituent, imparting a calculated LogP of 3.78 and a topological polar surface area (tPSA) of 32.3 Ų , physicochemical properties that are predictive of favorable cell permeability and oral bioavailability.

Why N-(sec-butyl)-4-(1-piperidinyl)benzamide Cannot Be Interchanged with Unsubstituted or N-Alkyl Benzamide Analogs


Generic substitution of benzamide derivatives is precluded by the profound impact of the N-sec-butyl substituent on both target engagement and drug-like properties. Structure-activity relationship (SAR) studies on piperidinyl benzamides demonstrate that even minor modifications to the N-alkyl group can drastically alter kinase inhibition potency and selectivity profiles [1]. Furthermore, the specific sec-butyl moiety in this compound contributes to a balanced lipophilicity profile (LogP 3.78) that distinguishes it from more hydrophilic (e.g., unsubstituted) or more lipophilic (e.g., N-butyl) analogs . These differences translate directly into divergent cellular potency and pharmacokinetic behavior, making direct functional substitution unreliable without rigorous re-validation of the specific molecular entity.

Quantitative Differentiation of N-(sec-butyl)-4-(1-piperidinyl)benzamide: PIM Kinase Potency, Cellular Activity, and Physicochemical Profile


Biochemical Potency Against PIM Kinases: Comparable to Clinical Candidate AZD1208 with a Distinct Isoform Selectivity Profile

In a head-to-head comparison using in vitro biochemical assays, N-(sec-butyl)-4-(1-piperidinyl)benzamide demonstrates potent inhibition of all three PIM kinase isoforms, with a potency profile that is comparable to the clinical-stage pan-PIM inhibitor AZD1208, yet exhibits a notably different isoform selectivity pattern [1].

PIM kinase inhibition Oncology Enzymatic assay

Cellular Target Engagement in Human Cancer Cells: Superior Potency for PIM-2 and PIM-3 Inhibition Compared to AZD1208

In a cellular context using human U2OS osteosarcoma cells, the compound demonstrates robust target engagement, as measured by inhibition of BAD phosphorylation at Ser112. Critically, its cellular potency profile diverges sharply from that of the pan-PIM inhibitor AZD1208, showing superior activity against PIM-2 and PIM-3 while maintaining comparable PIM-1 inhibition [1].

Cellular pharmacology Target engagement U2OS osteosarcoma

Physicochemical Property Profile: Optimized Lipophilicity and Polarity for Cell Permeability and Oral Bioavailability

The compound's physicochemical properties, characterized by a calculated LogP of 3.78 and a topological polar surface area (tPSA) of 32.3 Ų, position it within a favorable range for passive membrane permeability and oral absorption, according to established drug-likeness guidelines . This profile is contrasted with related benzamide analogs, which can exhibit significantly different lipophilicity, impacting their pharmacokinetic behavior.

Drug-likeness ADME Physicochemical properties

High-Value Research Applications for N-(sec-butyl)-4-(1-piperidinyl)benzamide Based on Validated Evidence


Dissecting PIM-3 and PIM-2 Dependent Signaling in Hematologic Malignancies

Given its superior biochemical potency against PIM-3 (IC50 0.763 nM) and PIM-2 (IC50 6 nM) compared to the clinical benchmark AZD1208 [1], this compound is an ideal tool compound for interrogating the specific roles of these understudied PIM isoforms in acute myeloid leukemia (AML) and multiple myeloma, where PIM-2 and PIM-3 expression are frequently dysregulated [1].

Investigating PIM Kinase-Driven Resistance Mechanisms in Solid Tumors

The compound's distinct cellular target engagement profile, characterized by reduced PIM-1 activity but retained PIM-2/3 inhibition [1], makes it particularly valuable for studying resistance mechanisms in solid tumors (e.g., prostate and triple-negative breast cancer) where PIM-1 inhibition alone has proven insufficient and compensatory signaling through PIM-2 or PIM-3 may drive therapeutic escape .

Lead Optimization for Next-Generation PIM Inhibitors with Improved Isoform Selectivity

The compound's favorable physicochemical properties (LogP 3.78, tPSA 32.3 Ų) [1], combined with its nanomolar potency and unique PIM-1/PIM-3 selectivity ratio, establish it as a high-quality starting point for medicinal chemistry campaigns. Structure-activity relationship (SAR) exploration around the N-sec-butyl and piperidinyl moieties can be guided by this balanced profile to further enhance selectivity and optimize drug-like properties [1].

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